molecular formula C21H26N4O8S B194763 Camostat mesylate CAS No. 59721-29-8

Camostat mesylate

Número de catálogo B194763
Número CAS: 59721-29-8
Peso molecular: 494.5 g/mol
Clave InChI: FSEKIHNIDBATFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Camostat Mesylate, also known as Foipan or FOY-305, is a synthetic serine protease inhibitor . It was first approved in Japan in January 2006 . It has been used to treat chronic pancreatitis and drug-induced lung injury . It is also being investigated as a potential treatment for COVID-19 .


Molecular Structure Analysis

The molecular formula of Camostat Mesylate is C20H22N4O5 . The molecular weight is 398.4125 . For a more detailed molecular structure, you may refer to resources like DrugBank .


Physical And Chemical Properties Analysis

The molecular weight of Camostat Mesylate is 494.52 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Aplicaciones Científicas De Investigación

  • COVID-19 Treatment

    • Field : Virology and Pharmacology .
    • Application : Camostat Mesylate is being investigated as a potential treatment for COVID-19 . It has been hypothesized to prevent SARS-CoV-2 infection into human airway epithelial cells .
    • Methods : Clinical trials were conducted on healthy Korean adults to evaluate the safety and pharmacokinetic characteristics of Camostat after single-dose administration . Pharmacokinetic modeling and simulation were performed using Monolix .
    • Results : The pharmacokinetic characteristics at various doses were identified. It was confirmed that AUC last and C max increased in proportion to dose in both GBPA and GBA, and linearity was also confirmed in log-transformed power model regression .
  • Influenza Treatment

    • Field : Virology .
    • Application : Camostat Mesylate has been found to inhibit influenza virus replication in human tracheal epithelial cells .
  • Chronic Pancreatitis and Reflux Esophagitis Treatment

    • Field : Gastroenterology .
    • Application : Camostat Mesylate is used in Korea for the treatment of chronic pancreatitis and reflux esophagitis after gastrectomy .
  • SARS-CoV Lung Infection Treatment

    • Field : Virology .
    • Application : Camostat Mesylate is utilized to inhibit TMPRSS2, a human cell-surface transmembrane serine protease. The protease is necessary for the activation of SARS-CoV lung infection as a key mediator of viral entry .
  • Inhibition of Virus-Cell Membrane Fusion

    • Field : Virology .
    • Application : Camostat Mesylate, an orally available well-known serine protease inhibitor, is a potent inhibitor of TMPRSS2 and has been hypothesized as a potential antiviral drug against COVID-19. In vitro human cell and animal studies have shown that Camostat Mesylate inhibits virus-cell membrane fusion and hence viral replication .

Direcciones Futuras

Camostat Mesylate is being investigated for multiple indications including the treatment of COVID-19 . Although some studies did not show clinical benefit in patients with mild to moderate COVID-19, further clinical studies for high-risk patients are needed .

Propiedades

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEKIHNIDBATFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020238
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camostat mesylate

CAS RN

59721-29-8
Record name Camostat mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat mesylate
Reactant of Route 2
Reactant of Route 2
Camostat mesylate
Reactant of Route 3
Reactant of Route 3
Camostat mesylate
Reactant of Route 4
Camostat mesylate
Reactant of Route 5
Reactant of Route 5
Camostat mesylate
Reactant of Route 6
Reactant of Route 6
Camostat mesylate

Citations

For This Compound
2,690
Citations
P Breining, AL Frølund, JF Højen… - Basic & clinical …, 2021 - Wiley Online Library
… that camostat mesylate inhibits virus-cell membrane fusion and hence viral replication. In mice, camostat mesylate … Because camostat mesylate is administered as an oral drug, it may be …
Number of citations: 125 onlinelibrary.wiley.com
H Hofmann-Winkler, O Moerer, S Alt-Epping… - Critical care …, 2020 - ncbi.nlm.nih.gov
… The serine protease inhibitor camostat mesylate, which is … However, it is unknown whether camostat mesylate is safe and … camostat mesylate or were treated with hydroxychloroquine. …
Number of citations: 50 www.ncbi.nlm.nih.gov
Y Sakr, H Bensasi, A Taha, M Bauer, K Ismail - Intensive care medicine, 2021 - Springer
… ) in patients treated with camostat mesylate than those who were … therapeutic benefit of camostat mesylate in these patients, our … , a therapeutic benefit of camostat mesylate therapy was …
Number of citations: 22 link.springer.com
M Hoffmann, H Hofmann-Winkler, JC Smith… - …, 2021 - thelancet.com
… entry Camostat mesylate resistant. Moreover, our results show that the Camostat mesylate … we provide structural insights into how Camostat mesylate and GBPA block TMPRSS2. Finally…
Number of citations: 275 www.thelancet.com
E Tobback, S Degroote, S Buysse, L Delesie… - International Journal of …, 2022 - Elsevier
… This study aimed to assess the efficacy and safety of 300 mg camostat mesylate three times daily in a fasted state to treat early phase COVID-19 in an ambulatory setting. …
Number of citations: 14 www.sciencedirect.com
J Kitagawa, H Arai, H Iida, J Mukai… - Clinical and …, 2021 - Wiley Online Library
… dose camostat mesylate as a treatment for coronavirus disease 2019. Camostat mesylate was … Camostat mesylate was safe and tolerated at all dosages. Compared with the fasted state, …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
G Chupp, A Spichler-Moffarah, OS Søgaard… - medRxiv, 2022 - ncbi.nlm.nih.gov
… at onset of intervention in the camostat mesylate group compared to placebo. Intention-to-treat analysis demonstrated that camostat mesylate was not associated with a reduction in 4-…
Number of citations: 22 www.ncbi.nlm.nih.gov
YS Kim, SH Jeon, J Kim, JH Koh, SW Ra… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… a 50% effective concentration of camostat mesylate was 87 nM (14). … Camostat mesylate is a promising candidate for the … To explore the possibility of clinical benefit of camostat mesylate …
Number of citations: 10 journals.asm.org
M Hoffmann, S Schroeder… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… 15-fold-higher efficiency than camostat mesylate, with a 50% … markedly higher efficiency than camostat mesylate while both … antiviral activity compared to camostat mesylate, we argue …
Number of citations: 472 journals.asm.org
V Keitel, B Jensen, T Feldt, JC Fischer, JG Bode… - Trials, 2021 - Springer
… plasma (CP) or camostat mesylate administered within 72 h of … Camostat mesylate acts as an inhibitor of the host cell serine … use of CP or camostat mesylate reduces the likelihood of …
Number of citations: 5 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.